5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole is a heterocyclic compound that belongs to the indolocarbazole family This compound is characterized by a fused ring system consisting of indole and carbazole elements, with a naphthalenyl group attached at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole typically involves the construction of the indolocarbazole core followed by the introduction of the naphthalenyl group. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-naphthylamine with a suitable carbazole precursor can lead to the formation of the desired compound through a series of cyclization and condensation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and catalytic processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indolocarbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indolocarbazole derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest . The compound’s ability to intercalate into DNA and disrupt its function is also a key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolo[2,3-a]carbazole: Another member of the indolocarbazole family with similar biological activities.
Indolo[3,2-b]carbazole: Known for its potential as a chromogenic-sensing molecule.
Indolo[3,2-c]carbazole: Exhibits unique electronic properties and applications in materials science.
Uniqueness
5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole stands out due to its specific structural features and the presence of the naphthalenyl group, which can enhance its biological activity and chemical reactivity . This compound’s unique properties make it a valuable candidate for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C28H18N2 |
---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
5-naphthalen-1-yl-12H-indolo[3,2-c]carbazole |
InChI |
InChI=1S/C28H18N2/c1-2-10-19-18(8-1)9-7-15-24(19)30-25-14-6-4-12-22(25)27-26(30)17-16-21-20-11-3-5-13-23(20)29-28(21)27/h1-17,29H |
InChI-Schlüssel |
BHDIMXQXFUEGMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C4=C(C5=CC=CC=C53)C6=C(C=C4)C7=CC=CC=C7N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.